
2-(4-chlorophenoxy)-N-(2-methoxybenzyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-methoxybenzyl)-2-methylpropanamide is a chemical compound commonly known as TAK-659. It is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
TAK-659 selectively targets BTK, which is a key regulator of B-cell receptor signaling. BTK activation leads to downstream signaling events, including the activation of NF-κB and AKT, which promote cell survival and proliferation. TAK-659 inhibits BTK activity, leading to the suppression of downstream signaling and induction of apoptosis in B-cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis in B-cell malignancies and inhibit the growth of tumor cells. Additionally, TAK-659 has been shown to modulate the immune response by inhibiting B-cell receptor signaling and reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Additionally, TAK-659 has shown potent inhibitory activity against BTK in preclinical studies, making it a promising candidate for further development. However, one of the limitations of TAK-659 is its limited bioavailability, which may limit its efficacy in vivo.
Orientations Futures
There are several potential future directions for the development of TAK-659. One area of research is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. BTK plays a crucial role in the activation of B-cells, which are involved in the pathogenesis of these diseases. TAK-659 has shown promising results in preclinical models of autoimmune disorders, making it a potential candidate for further development.
Another potential future direction is in combination therapy with other targeted agents. TAK-659 has been shown to synergize with other targeted agents, such as PI3K inhibitors, in preclinical studies. Combination therapy may enhance the efficacy of TAK-659 and reduce the risk of resistance.
Conclusion
TAK-659 is a small molecule inhibitor that selectively targets BTK, a key regulator of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of TAK-659.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-chlorophenol with 2-methoxybenzylamine to form 2-(4-chlorophenoxy)-N-(2-methoxybenzyl)aniline. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to yield TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models, and its therapeutic potential has been evaluated in various diseases. One of the primary areas of research is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell malignancies, making it a promising candidate for the treatment of these diseases.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-methoxyphenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-18(2,23-15-10-8-14(19)9-11-15)17(21)20-12-13-6-4-5-7-16(13)22-3/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBLAXQDNKZPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=CC=C1OC)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


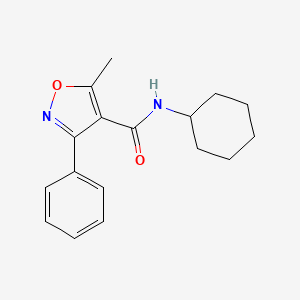

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5883771.png)
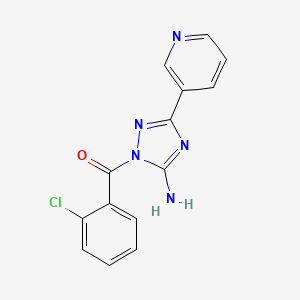
![N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883779.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)
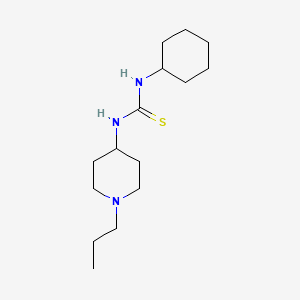
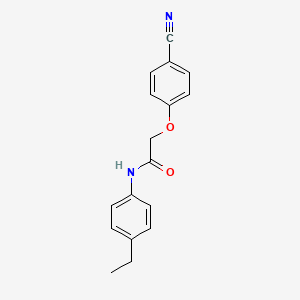

![N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5883798.png)
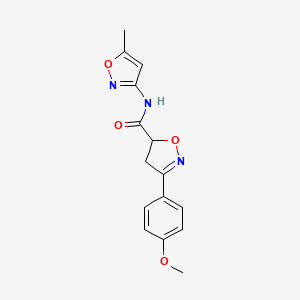
![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)
![4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)